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molecular formula C5H3Cl4N3 B8371584 2,3,5,6-Tetrachloro-4-hydrazinopyridine CAS No. 2176-64-9

2,3,5,6-Tetrachloro-4-hydrazinopyridine

Cat. No. B8371584
M. Wt: 246.9 g/mol
InChI Key: CCNIAHUQBGJXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947457

Procedure details

To a 10 milliliter solution of 5 Normal sodium hydroxide was added a mixture of 5 grams of tetrachloro-4-hydrazinopyridine in 25 milliliters of isopropanol. The mixture was heated at its boiling point with rapid stirring for 2 hours. The mixture was mixed with 100 milliliters of water and the organic material extracted with methylene chloride. The organic phase was water washed and subjected to sublimation. The 2,5,6-trichloropyridine product was recovered in a yield of 1.85 grams (~ 51 percent of theoretical).
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[C:6](NN)[C:5]=1Cl.O>C(O)(C)C>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([Cl:11])=[C:8]([Cl:10])[N:9]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)NN)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at its
EXTRACTION
Type
EXTRACTION
Details
the organic material extracted with methylene chloride
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
The 2,5,6-trichloropyridine product was recovered in a yield of 1.85 grams (~ 51 percent of theoretical)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947457

Procedure details

To a 10 milliliter solution of 5 Normal sodium hydroxide was added a mixture of 5 grams of tetrachloro-4-hydrazinopyridine in 25 milliliters of isopropanol. The mixture was heated at its boiling point with rapid stirring for 2 hours. The mixture was mixed with 100 milliliters of water and the organic material extracted with methylene chloride. The organic phase was water washed and subjected to sublimation. The 2,5,6-trichloropyridine product was recovered in a yield of 1.85 grams (~ 51 percent of theoretical).
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[N:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[C:6](NN)[C:5]=1Cl.O>C(O)(C)C>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([Cl:11])=[C:8]([Cl:10])[N:9]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)NN)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at its
EXTRACTION
Type
EXTRACTION
Details
the organic material extracted with methylene chloride
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
The 2,5,6-trichloropyridine product was recovered in a yield of 1.85 grams (~ 51 percent of theoretical)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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